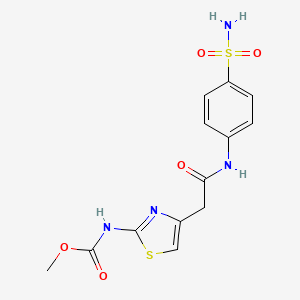
Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-sulfamoylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions such as temperature, pressure, and pH is common in industrial settings .
化学反応の分析
Types of Reactions
Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate involves its interaction with various molecular targets. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis and inhibiting tumor growth .
類似化合物との比較
Similar Compounds
Sulfathiazole: Another thiazole derivative with antibacterial properties.
Ritonavir: A thiazole-containing antiretroviral drug.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Methyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its combination of a thiazole ring with a sulfamoylphenyl group and a carbamate moiety. This structure imparts a broad spectrum of biological activities, making it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
methyl N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S2/c1-22-13(19)17-12-16-9(7-23-12)6-11(18)15-8-2-4-10(5-3-8)24(14,20)21/h2-5,7H,6H2,1H3,(H,15,18)(H2,14,20,21)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSDZRFWLJIKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
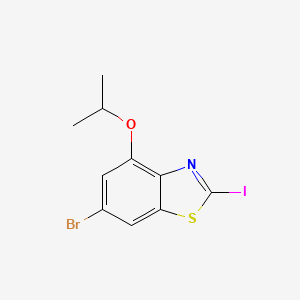
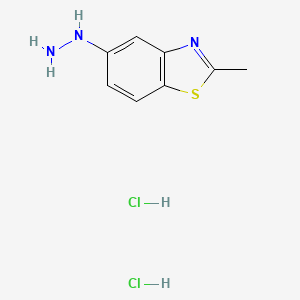
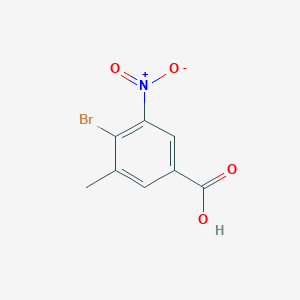
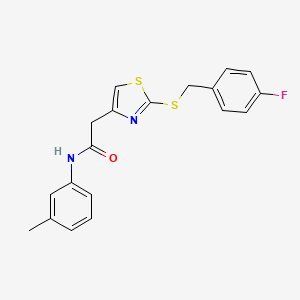
![2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide](/img/structure/B2795324.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2795325.png)
![1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2795326.png)
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrobromide](/img/structure/B2795328.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide](/img/structure/B2795331.png)
![methyl 4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2795336.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2795337.png)
![2,5-dimethyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2795338.png)

